Aromadendrin

Catalog No.
S519366
CAS No.
480-20-6
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aromadendrin

CAS Number

480-20-6

Product Name

Aromadendrin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1

InChI Key

PADQINQHPQKXNL-LSDHHAIUSA-N

SMILES

O=C1[C@H](O)[C@@H](C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

aromadedrin, aromadendrin, dihydro-kaempferol, dihydro-kempferol, dihydrokaempferol, dihydrokempferol

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Aromadendrin is 288.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunology: Inhibition of T Cell Activation

Aromadendrin has been studied for its inhibitory effect on T cell activity, with the aim of identifying a non-cytotoxic immunosuppressive reagent .

Method of Application: The effect of aromadendrin on the activity, cell viability, and proximal signal transduction of activated T cells was evaluated using conventional and qualitative PCR, MTT assays, flow cytometry, and Western blotting .

Results: Aromadendrin effectively regulated IL-2 and IFNγ production in vitro from activated Jurkat T cells without cytotoxicity . Pre-treatment with aromadendrin also suppressed the expression levels of surface molecules CD69, CD25, and CD40L . Reduced calcium (Ca 2+) influx in activated T cells pre-treated with aromadendrin was observed . Western blotting revealed that aromadendrin blocked the dephosphorylation of nuclear factor of activated T (NFAT) cells and its nuclear translocation . The involvement of the NFκB and MAPK pathways in the inhibitory effect of aromadendrin was also demonstrated .

Neurology: Acceleration of Amyloid Fibrillization

Aromadendrin has been repurposed as a dual amyloid promoter to accelerate amyloid aggregation/fibrillization and reduce neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .

Method of Application: ThT, AFM, and CD results were used to evaluate the effect of adding aromadendrin to amyloid solutions with 1 to 5 molar ratios .

Results: Aromadendrin caused significant acceleration in Aβ 42 fibrillization by 86–114% and hIAPP fibrillization by 20–68% as evidenced by shortening or bypassing of the lag phase, promoting the growth phase, and rapidly converting the amyloid species towards the higher ordered β-structure-rich aggregates . Aromadendrin-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability by 12–15% (Aβ) and 10–49% (hIAPP) and reducing cell apoptosis by 45–67% (Aβ) and 10–30% (hIAPP) .

Aromadendrin, also known as dihydrokaempferol, has the chemical formula C₁₅H₁₂O₆ and is characterized by its tetrahydroxyflavanone structure. It belongs to a larger class of compounds known as flavonoids, which are known for their antioxidant properties and role in plant pigmentation. Aromadendrin exhibits a unique arrangement of hydroxyl groups on its flavonoid backbone, contributing to its biological activities and interactions .

Aromadendrin has been shown to exhibit various biological activities in scientific studies. These include:

  • Antioxidant activity: Aromadendrin scavenges free radicals, which can help protect cells from oxidative damage [].
  • Anticancer properties: Studies suggest Aromadendrin may inhibit the growth of some cancer cell lines [].
  • Anti-amyloidogenic effects: Research indicates Aromadendrin may influence the formation of amyloids, protein aggregates linked to Alzheimer's disease [].

The exact mechanisms underlying these activities are still being explored. However, the structure of Aromadendrin with its hydroxyl groups might contribute to its antioxidant and anti-amyloidogenic properties [, ].

Aromadendrin can undergo various chemical transformations. One notable reaction involves the reduction of aromadendrin to produce (+)-leucopelargonidin using sodium borohydride. This transformation highlights the compound's reactivity and potential utility in organic synthesis . Additionally, aromadendrin can be acylated to form derivatives such as (2R,3R)-trans-aromadendrin-7-O-beta-D-glucopyranoside-6′′-(4′′′-hydroxy-2′′′-methylene butanoate), which has been isolated from the stem bark of Afzelia bella .

Aromadendrin exhibits a wide range of biological activities. Research indicates that it possesses anti-inflammatory, antioxidant, and antiproliferative properties. For instance, studies have shown that aromadendrin can inhibit T cell activation by regulating calcium influx and modulating nuclear factor of activated T cell activity . Furthermore, it has demonstrated protective effects against neuronal cell death induced by methamphetamine by regulating endoplasmic reticulum stress and enhancing the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway .

Aromadendrin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as C. retusus flowers through methanol extraction followed by partitioning and chromatography techniques .
  • Chemical Synthesis: Aromadendrin can also be synthesized in the laboratory through various organic reactions, including reduction processes that convert other flavonoids into aromadendrin .

The applications of aromadendrin are diverse:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, aromadendrin is being explored for use in treating conditions such as cancer and neurodegenerative diseases .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on skin cells.
  • Food Industry: Aromadendrin may also find applications as a natural preservative or health supplement due to its beneficial effects on health.

Interaction studies have revealed that aromadendrin can influence various biological pathways:

  • It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase pathways, which are crucial in immune responses and inflammation .
  • Aromadendrin has been shown to modulate oxidative stress responses by activating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway, enhancing cellular defense mechanisms against oxidative damage .

Aromadendrin shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DihydrokaempferolFlavanonolPrecursor to aromadendrin; less hydroxylation
KaempferolFlavonolMore widespread in plants; fewer hydroxyl groups
QuercetinFlavonolKnown for stronger antioxidant properties; more common
MyricetinFlavonolExhibits higher anti-inflammatory activity

Aromadendrin stands out due to its specific arrangement of hydroxyl groups that enhance its biological activities compared to these similar compounds. Its unique interactions within various biological systems make it a subject of ongoing research for potential therapeutic benefits.

Aromadendrin, also known as dihydrokaempferol, exhibits widespread distribution across diverse plant families, demonstrating its fundamental role in plant secondary metabolism. This flavanonol compound has been identified in numerous plant species spanning multiple taxonomic groups, indicating its evolutionary significance in plant biochemistry.

The compound shows particularly high concentrations in certain Eucalyptus species, where it accumulates as a major constituent of kino extracts. Eucalyptus calophylla demonstrates the highest natural aromadendrin content, with approximately 5 percent yield from kino extracts, while Eucalyptus corymbosa contains lower concentrations ranging from 1.1 to 1.3 percent [1]. These variations in accumulation patterns suggest species-specific regulatory mechanisms governing aromadendrin biosynthesis.

Coniferous species represent another significant source of aromadendrin, with Pinus sibirica wood containing substantial quantities of the compound [2] [3] [4]. The presence of aromadendrin in gymnosperm heartwood indicates its potential role in plant defense mechanisms and structural integrity maintenance.

Several angiosperm families also demonstrate notable aromadendrin accumulation patterns. The Salicaceae family, represented by Populus alba, contains 7-O-methyl aromadendrin derivatives in bark tissues [5] [6] [7]. Similarly, Eucalyptus maculata from the Myrtaceae family accumulates methylated aromadendrin forms, suggesting tissue-specific modification pathways [5] [6] [7].

The Theaceae family contributes to aromadendrin distribution through Camellia sinensis, where the compound has been documented in leaf tissues according to the LOTUS natural products database [8]. Maclura pomifera from the Moraceae family also contains aromadendrin in fruit tissues, as confirmed by PubChem records [8].

Leguminous plants demonstrate diverse aromadendrin accumulation patterns, with Afzelia bella producing complex aromadendrin glycosides in stem bark tissues [3] [9] [10]. Bauhinia championii represents another Fabaceae member where aromadendrin exhibits protein kinase C inhibitory activity [11] [12].

The Oleaceae family contributes through Chionanthus retusus, where aromadendrin accumulates in flower tissues and serves as a source compound for various biological activities [3] [13]. This distribution pattern across taxonomically diverse plant families suggests that aromadendrin biosynthesis represents a conserved metabolic capability in higher plants.

Enzymatic Synthesis in Flavonoid Metabolism

Aromadendrin biosynthesis occurs through the central flavonoid metabolic pathway, where specific enzymatic reactions control the conversion of naringenin to dihydrokaempferol. The primary enzymatic step involves flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation at position 3 of the flavanone ring structure [14] [15].

The F3H enzyme demonstrates critical importance as a rate-limiting step in aromadendrin production, belonging to the 2-oxoglutarate-dependent dioxygenase family and exhibiting relatively low catalytic efficiency [15]. This enzyme requires molecular oxygen and 2-oxoglutarate as co-substrates, along with ascorbate as an electron donor for the hydroxylation reaction [16].

Upstream enzymatic processes provide the naringenin substrate through a series of well-characterized reactions. The pathway initiates with phenylalanine ammonia-lyase converting L-phenylalanine to cinnamic acid, followed by cinnamic-4-hydroxylase producing p-coumaric acid [16]. The 4-coumaroyl-CoA ligase then activates p-coumaric acid to form p-coumaroyl-CoA, which serves as the starting material for flavonoid biosynthesis [17].

Chalcone synthase represents the first committed enzyme in flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [18] [19] [20]. This polyketide synthase enzyme demonstrates remarkable specificity for the formation of the characteristic chalcone backbone structure.

Chalcone isomerase completes the naringenin formation through stereospecific cyclization of naringenin chalcone, producing the (2S)-naringenin stereoisomer with approximately 1:100,000 preference over the R-isomer [21]. This enzyme utilizes a Michael addition mechanism involving intramolecular nucleophilic attack of a hydroxyl group at the carbonyl position [21].

The conversion of naringenin to aromadendrin by F3H occurs through a hydroxylation mechanism that introduces a hydroxyl group at the C-3 position of the flavanone ring. This reaction produces the characteristic dihydroflavonol structure of aromadendrin, which serves as a crucial intermediate for subsequent flavonoid modifications [14] [15].

F3H enzymes from different plant species demonstrate varying substrate specificities and catalytic efficiencies. Petroselinum crispum F3H has been extensively characterized for aromadendrin production, while enzymes from Citrus sinensis and Malus domestica show enhanced activity levels in heterologous expression systems [22].

The enzymatic pathway also involves malonyl-CoA availability as a critical factor determining aromadendrin production efficiency. Acetyl-CoA carboxylase catalyzes the formation of malonyl-CoA from acetyl-CoA and bicarbonate, making this enzyme complex essential for providing sufficient precursor molecules [17] [23].

Heterologous Biosynthesis in Microbial Systems

Heterologous production of aromadendrin in microbial systems has emerged as a promising approach for sustainable compound synthesis, with Escherichia coli and Streptomyces species serving as primary host organisms. These systems enable controlled production conditions and pathway optimization through genetic engineering approaches.

Escherichia coli-based production systems demonstrate remarkable efficiency for aromadendrin synthesis when engineered with appropriate biosynthetic genes. The most successful E. coli strains incorporate flavanone 3-hydroxylase from Arabidopsis thaliana, enabling direct conversion of naringenin to aromadendrin [17]. Under optimized conditions with 500 micromolar naringenin substrate, these systems achieve aromadendrin production levels of 63.5 milligrams per liter within 24 hours [17].

The engineering strategy for E. coli systems involves reconstructing the complete flavonoid pathway through introduction of multiple plant biosynthetic genes. Essential components include 4-coumarate-coenzyme A ligase from Petroselinum crispum, chalcone synthase from Petunia hybrida, and chalcone isomerase from Medicago sativa [17]. This multi-gene approach enables de novo aromadendrin synthesis from simple carbon sources.

Malonyl-CoA availability represents a critical bottleneck in E. coli aromadendrin production, requiring specific engineering approaches to enhance precursor supply. Overexpression of acetyl-CoA carboxylase subunits from Nocardia farcinica, including genes nfa9890 and nfa9940, significantly improves malonyl-CoA pools [17]. Additional introduction of biotin ligase and acetyl-CoA synthetase further enhances precursor availability.

Streptomyces albidoflavus has been developed as an alternative heterologous host for aromadendrin production, offering advantages in terms of secondary metabolite biosynthesis capabilities. The strain S. albidoflavus UO-FLAV-004-NAR, genetically modified for enhanced naringenin production, serves as the foundation for aromadendrin biosynthesis [22].

Different F3H enzymes demonstrate varying efficiencies in Streptomyces systems, with Citrus sinensis F3H and Malus domestica F3H showing superior performance compared to Petroselinum crispum F3H [22]. These enzymes achieve approximately 13-fold increases in aromadendrin production, reaching levels of 2.1 to 2.6 micrograms per liter [22].

The modular cloning approach in Streptomyces systems allows for precise control of individual gene expression levels, with each biosynthetic gene receiving independent promoter, ribosome binding site, and terminator sequences [22]. This strategy enables optimization of enzymatic pathway balance and minimizes metabolic burden on the host organism.

Yeast systems, particularly Saccharomyces cerevisiae, have also been explored for aromadendrin production as part of broader flavonoid biosynthesis programs. These systems benefit from eukaryotic protein folding machinery and reduced endotoxin concerns for pharmaceutical applications [24] [25].

The heterologous production approach enables pathway engineering strategies that are not feasible in plant systems, including enzyme variant testing, pathway branching analysis, and metabolic flux optimization. These capabilities provide valuable insights into aromadendrin biosynthesis regulation and enable development of improved production strains.

Environmental Factors Influencing Production

Environmental conditions exert profound influences on aromadendrin biosynthesis and accumulation patterns in plant systems, with multiple abiotic factors serving as regulatory signals for secondary metabolite production. Understanding these environmental influences provides crucial insights for optimizing both natural cultivation and controlled production systems.

Light quality represents one of the most significant environmental factors affecting aromadendrin biosynthesis, with different wavelengths triggering distinct metabolic responses. Ultraviolet-B radiation demonstrates particularly potent effects on flavonoid production, serving as a primary environmental signal for protective secondary metabolite synthesis [26]. This UV-B response likely contributes to aromadendrin accumulation as part of plant photoprotective mechanisms.

Red light wavelengths enhance flavonoid pathway activity through phytochrome-mediated signaling cascades, potentially increasing aromadendrin production in responsive plant species [26]. These responses involve transcriptional activation of flavonoid biosynthetic genes and increased enzyme activity levels throughout the pathway.

Blue light demonstrates variable effects on secondary metabolite production, with cryptochrome-mediated responses influencing flavonoid biosynthesis regulation [26]. The specific impact on aromadendrin production depends on plant species and tissue types, with some systems showing enhanced accumulation while others demonstrate reduced production.

Photoperiod manipulation affects aromadendrin biosynthesis through circadian regulation of secondary metabolite pathways [26]. Extended light periods can enhance metabolic activity and increase compound accumulation, while specific light-dark cycles optimize biosynthetic enzyme expression patterns.

Water stress conditions significantly enhance aromadendrin and related phenolic compound synthesis through multiple physiological mechanisms. Drought stress induces stomatal closure, reducing carbon dioxide fixation through the Calvin cycle and generating excess reduction equivalents [27] [28]. These surplus reducing equivalents redirect toward secondary metabolite biosynthesis, including enhanced flavonoid production.

The stress-related enhancement of aromadendrin synthesis occurs through metabolic shifts that favor biosynthetic pathways consuming nicotinamide adenine dinucleotide phosphate hydrogen [28]. This redirection of cellular reducing power toward secondary metabolite synthesis represents an adaptive response to environmental stress conditions.

Temperature stress influences aromadendrin production through oxidative stress responses and heat shock protein activation [27]. Elevated temperatures increase antioxidant enzyme activity and enhance secondary metabolite accumulation as protective mechanisms against thermal damage.

High temperature conditions, particularly around 35 degrees Celsius, demonstrate significant effects on secondary metabolite content in various plant species [27]. These thermal stress responses likely contribute to increased aromadendrin accumulation in heat-stressed plant tissues.

Salinity stress represents another important environmental factor influencing aromadendrin production through osmotic stress adaptation mechanisms [29]. Salt stress conditions increase flavonol accumulation, including compounds structurally related to aromadendrin such as quercetin and kaempferol.

The salinity response involves complex regulatory networks that coordinate ion homeostasis with secondary metabolite production, potentially enhancing aromadendrin biosynthesis as part of cellular protection strategies [29]. These responses demonstrate the interconnected nature of primary and secondary metabolism under stress conditions.

Nutrient availability, particularly nitrogen and phosphorus status, affects aromadendrin production through metabolic balance regulation. Nutrient limitation can redirect carbon flux toward secondary metabolite biosynthesis, potentially enhancing aromadendrin accumulation in stressed plant tissues.

Continuous light exposure versus natural photoperiod cycles demonstrates differential effects on aromadendrin production, with some systems showing enhanced accumulation under extended illumination while others benefit from rhythmic light-dark transitions [26]. These responses highlight the importance of circadian regulation in secondary metabolite biosynthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 g/mol

Monoisotopic Mass

288.06338810 g/mol

Boiling Point

638.00 to 639.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

247 - 249 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7YA4640575

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-20-6

Wikipedia

Aromadendrin
Gyrophoric_acid

Dates

Modify: 2023-08-15
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13: Lee JW, Kim NH, Kim JY, Park JH, Shin SY, Kwon YS, Lee HJ, Kim SS, Chun W. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells. Biomol Ther (Seoul). 2013 May 30;21(3):216-21. doi: 10.4062/biomolther.2013.023. PubMed PMID: 24265867; PubMed Central PMCID: PMC3830120.
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